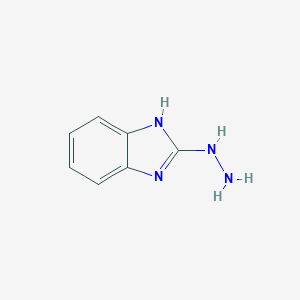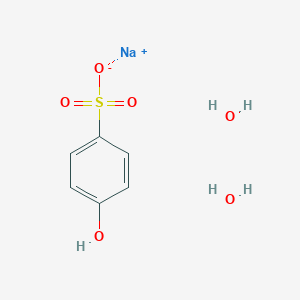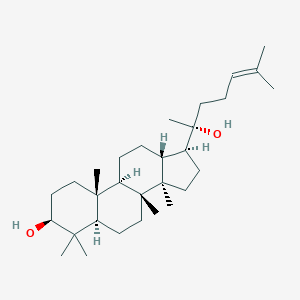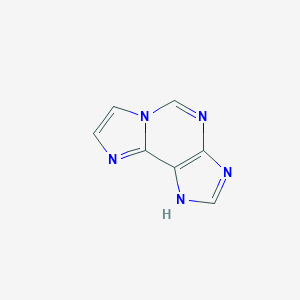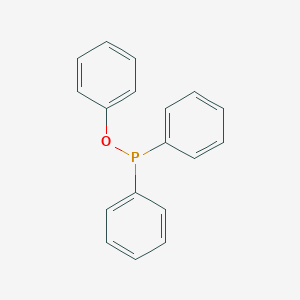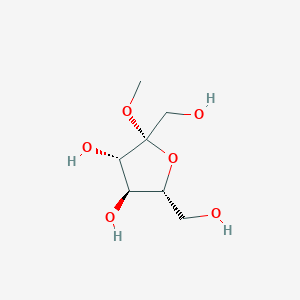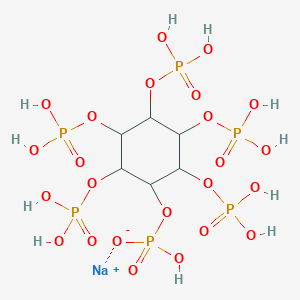
Phytate de sodium
Vue d'ensemble
Description
Sodium phytate, also known as myo-inositol hexakisphosphate, is a salt form of phytic acid. It is a naturally occurring compound found in many plant tissues, especially in seeds, nuts, and grains. Sodium phytate is recognized for its ability to chelate metal ions, making it a significant compound in various biological and industrial applications .
Applications De Recherche Scientifique
Sodium phytate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to sequester metal ions in various chemical processes.
Biology: Sodium phytate is studied for its role in cellular signaling and regulation of mineral absorption.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
Target of Action
Sodium phytate, also known as phytate, is a type of organophosphorus compound produced in terrestrial ecosystems by plants . Its primary targets are positively charged cations such as calcium, iron, and zinc . It chelates these cations, making them insoluble and thus unavailable as nutritional factors .
Mode of Action
Phytate acts as a polyanionic molecule, capable of chelating positively charged cations . This interaction with its targets results in the formation of insoluble complexes, which can affect the bioavailability of these essential minerals . It’s also been found that phytate can have beneficial health effects such as antioxidant, anticancer potential, and reduction of pathological calcifications in blood vessels and organs .
Biochemical Pathways
Phytate is involved in several biochemical pathways. It serves as a storage form of phosphorus in plant tissues . During germination, phytate is hydrolyzed by endogenous phytases and other phosphatases to release phosphate, inositol, and micronutrients to support the emerging seedling . The hydrolysis of phytate also leads to the formation of less-phosphorylated inorganic phosphates .
Pharmacokinetics
It’s known that the bioavailability of phytate can be influenced by various factors, including dietary composition and the presence of other nutrients . For instance, the presence of phytate in the diet can reduce the absorption of essential minerals, thereby affecting their bioavailability .
Result of Action
The action of sodium phytate can lead to both beneficial and undesirable effects. On the positive side, phytate has been shown to have antioxidant and anticancer potential, and it can reduce pathological calcifications in blood vessels and organs . It’s also been reported that phytate improves lipid and carbohydrate metabolism, increases adiponectin, decreases leptin, and reduces protein glycation .
Action Environment
The action of sodium phytate can be influenced by various environmental factors. For instance, the presence of other nutrients in the diet can affect the bioavailability of phytate . Moreover, the pH and temperature of the environment can influence the activity of phytases, the enzymes that hydrolyze phytate . Therefore, the efficacy and stability of phytate can vary depending on these and potentially other environmental conditions.
Analyse Biochimique
Biochemical Properties
Sodium phytate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is hydrolyzed by endogenous phytase and other phosphatases during seed germination to release phosphate, inositol, and micronutrients . Sodium phytate also interacts with metallic cations like calcium, iron, and zinc, making them insoluble and thus unavailable as nutritional factors .
Cellular Effects
Sodium phytate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, sodium phytate and its derivatives are implicated in RNA export, DNA repair, signaling, endocytosis, and cell vesicular trafficking .
Molecular Mechanism
Sodium phytate exerts its effects at the molecular level through several mechanisms. It binds to positively charged metallic cations, forming insoluble complexes . This binding interaction can inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of sodium phytate change over time in laboratory settings. Studies have shown that sodium phytate administration reduced the growth performance of mice in a dose-dependent manner
Dosage Effects in Animal Models
The effects of sodium phytate vary with different dosages in animal models. For instance, high doses of sodium phytate have been shown to reduce the growth performance of mice
Metabolic Pathways
Sodium phytate is involved in several metabolic pathways. During germination, it is hydrolyzed by endogenous phytase and other phosphatases to release phosphate, inositol, and micronutrients . This process involves various enzymes and cofactors, and it can affect metabolic flux or metabolite levels.
Subcellular Localization
It is known that phytate mainly accumulates in protein storage vacuoles as globoids, predominantly located in the aleurone layer of grains or in the embryo of maize
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium phytate can be synthesized by neutralizing phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain sodium phytate crystals .
Industrial Production Methods: In industrial settings, sodium phytate is often extracted from plant sources such as rice bran, wheat bran, and soybeans. The extraction process involves milling the plant material, followed by aqueous extraction and precipitation using sodium hydroxide. The precipitate is then purified and dried to obtain sodium phytate .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium phytate undergoes various chemical reactions, including complexation, hydrolysis, and oxidation. It forms strong complexes with metal ions such as calcium, iron, and zinc, which can affect the bioavailability of these minerals .
Common Reagents and Conditions:
Complexation: Sodium phytate reacts with metal ions in aqueous solutions, forming insoluble complexes.
Hydrolysis: In the presence of phytase enzymes, sodium phytate can be hydrolyzed to release inorganic phosphate and inositol.
Major Products Formed:
Complexation: Metal-phytate complexes (e.g., calcium phytate, iron phytate)
Hydrolysis: Inositol and inorganic phosphate
Oxidation: Various oxidation products depending on the oxidizing agent used
Comparaison Avec Des Composés Similaires
- Inositol pentakisphosphate
- Inositol tetrakisphosphate
- Inositol triphosphate
Sodium phytate’s ability to form strong complexes with metal ions and its diverse biological activities make it a unique and valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.12Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETSPIPODMGOEJ-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Na12O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938091 | |
| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17211-15-3, 14306-25-3 | |
| Record name | Phytate persodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017211153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), dodecasodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTATE PERSODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6PM8J684 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


